molecular formula C20H24BrN5O B6563979 2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 946338-69-8

2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6563979
CAS No.: 946338-69-8
M. Wt: 430.3 g/mol
InChI Key: OATCXNPGOCYRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted at positions 2, 4, and 5. The 2-position contains a piperazine moiety linked to a 3-bromobenzoyl group, introducing halogen-mediated interactions. Its molecular formula is C₂₀H₂₄BrN₅O (calculated molecular weight: 454.35 g/mol), though experimental validation is required.

Properties

IUPAC Name

(3-bromophenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN5O/c1-15-13-18(24-7-2-3-8-24)23-20(22-15)26-11-9-25(10-12-26)19(27)16-5-4-6-17(21)14-16/h4-6,13-14H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATCXNPGOCYRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple stepsThe reaction conditions often include the use of solvents like dichloromethane or chloroform, and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromobenzoyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, chloroform, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Differences and Substitution Patterns

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents (Pyrimidine Positions) Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound : 2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 2: 3-bromobenzoyl-piperazine; 4: methyl; 6: pyrrolidin-1-yl C₂₀H₂₄BrN₅O 454.35 (calc.) Bromine enables halogen bonding; pyrrolidine enhances lipophilicity.
Analog 1 : 2-[4-(5-bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine 2: 5-bromo-2-ethoxybenzenesulfonyl-piperazine; others identical C₂₁H₂₈BrN₅O₃S 510.45 Sulfonyl group increases polarity; ethoxy and bromine alter electronic properties.
Analog 2 : 2-[4-(4-ethoxy-3,5-dimethylbenzene-1-sulfonyl)piperazin-1-yl]-4-methyl-6-(piperidin-1-yl)pyrimidine 2: sulfonyl-piperazine; 6: piperidin-1-yl C₂₄H₃₅N₅O₃S 473.64 Piperidine (6-membered) increases steric bulk; sulfonyl group modifies solubility.
Analog 3 : 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thienopyrimidine core; morpholin-4-yl at 4-position C₂₅H₃₀N₆O₃S₂ 494.19 (ESI+) Thienopyrimidine core alters π-π interactions; morpholine improves aqueous solubility.
Analog 4 : 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Simplified core: 2-amine; 4-methyl; 6-piperidin-1-yl C₁₀H₁₇N₅ 207.28 Lack of piperazine/benzoyl groups reduces complexity; amine group enables H-bonding.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity (LogP) :

    • Target Compound : Estimated LogP ~3.5 (due to bromobenzoyl and pyrrolidine).
    • Analog 1 : Higher LogP (~4.2) from sulfonyl and ethoxy groups.
    • Analog 4 : Lower LogP (~2.1) due to simpler substituents.
  • Solubility :

    • Sulfonyl-containing analogs (e.g., Analog 1) exhibit better aqueous solubility than benzoyl derivatives.
    • Morpholine in Analog 3 enhances solubility compared to pyrrolidine or piperidine .
  • Metabolic Stability :

    • Bromine in the target compound and Analog 1 may slow oxidative metabolism.
    • Piperidine in Analog 2 is more prone to CYP450-mediated oxidation than pyrrolidine .

Biological Activity

2-[4-(3-bromobenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, featuring a piperazine ring and a pyrimidine core, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The compound has the following chemical formula: C20H24BrN5O. Its structure includes:

  • A piperazine moiety, which is known for its role in drug design due to its ability to interact with neurotransmitter receptors.
  • A pyrimidine ring, which is often involved in nucleic acid interactions and can serve as a scaffold for various bioactive compounds.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The piperazine component may allow the compound to act as an enzyme inhibitor by binding to active sites of target enzymes.
  • Receptor Modulation : The structural features may enable interaction with various receptors, potentially modifying their activity and influencing signaling pathways .

Case Studies and Research Findings

  • In Vitro Studies : Preliminary in vitro studies have indicated that similar compounds can inhibit key protein kinases involved in cancer progression. For example, studies on pyrimidine derivatives have shown inhibition of Abl tyrosine kinase, which is crucial in chronic myeloid leukemia treatment .
  • Molecular Docking Studies : Computational approaches such as molecular docking have been employed to predict the binding affinity of compounds similar to this compound to various biological targets. These studies suggest that modifications in the chemical structure can significantly alter binding efficacy and selectivity towards specific targets .

Data Table: Biological Activity Comparison

Compound NameTarget ActivityCell Lines TestedIC50 (µM)Reference
This compoundAnticancerMCF-7, K562TBD
Pyrimidine Derivative AAbl Kinase InhibitionK5625.0
Pyrimidine Derivative BCDK2 InhibitionMCF710.0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.